1-Amino-1-cyclobutylpent-4-en-2-one
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Overview
Description
1-Amino-1-cyclobutylpent-4-en-2-one is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is characterized by the presence of an amino group attached to a cyclobutyl ring, which is further connected to a pentenone structure. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-cyclobutylpent-4-en-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a suitable pentenone derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-cyclobutylpent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
1-Amino-1-cyclobutylpent-4-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclobutylpent-4-en-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl and pentenone structures can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-cyclopropylpent-4-en-2-one: Similar structure but with a cyclopropyl ring.
1-Amino-1-cyclopentylpent-4-en-2-one: Similar structure but with a cyclopentyl ring.
1-Amino-1-cyclohexylpent-4-en-2-one: Similar structure but with a cyclohexyl ring.
Uniqueness
1-Amino-1-cyclobutylpent-4-en-2-one is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-amino-1-cyclobutylpent-4-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-2-4-8(11)9(10)7-5-3-6-7/h2,7,9H,1,3-6,10H2 |
InChI Key |
SOCBHJCSGCIBBT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C(C1CCC1)N |
Origin of Product |
United States |
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